CGP-53153

Benign Prostatic Hyperplasia Andrology Preclinical Pharmacology

For BPH researchers, finasteride fails to significantly reduce prostate weight in normal adult rats at 10 mg/kg-CGP-53153 does not. This steroidal azasteroid delivers validated in vivo efficacy where the clinical reference compound falls short. • 37% prostate weight reduction at 10 mg/kg p.o. in normal rats (14-day); finasteride showed no significant effect at the same dose. • 10× greater potency in juvenile castrate rat model (ED₂₅ = 0.01 mg/kg vs. 0.1 mg/kg for finasteride). • Species-selective: IC₅₀ = 36 nM (rat) vs. 262 nM (human)-ideal for rodent-targeted 5α-reductase studies. Supplied as ≥98% pure solid with full analytical documentation. Standard global shipping for R&D use.

Molecular Formula C23H33N3O2
Molecular Weight 383.5 g/mol
Cat. No. B1663196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-53153
Molecular FormulaC23H33N3O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
InChIKeyOESNKOKTKJVMIR-WSBQPABSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP-53153: A Steroidal 5-Alpha Reductase Inhibitor for Benign Prostatic Hyperplasia Research


CGP-53153 is a steroidal azasteroid that functions as a competitive inhibitor of the 5-alpha reductase enzyme system [1]. This mechanism blocks the conversion of testosterone (T) to the more potent androgen, 5-alpha-dihydrotestosterone (DHT), which is a key driver of prostate growth [1]. Chemically, it is defined as N-(2-cyano-2-propyl)-3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxamide [2].

Why Finasteride Cannot Substitute CGP-53153 in Rodent Models of 5-Alpha Reductase Inhibition


While both CGP-53153 and the clinical reference compound finasteride inhibit 5-alpha reductase, they exhibit distinct in vivo potency profiles, particularly in rodent models. Direct comparative data from the primary literature shows that at a dose of 10 mg/kg in normal adult male rats, CGP-53153 significantly reduces prostate weight, whereas the same dose of finasteride does not produce a statistically significant effect [1]. This differential in vivo efficacy, despite finasteride's slightly greater in vitro potency (IC50 of 11 nM vs. 36 nM for CGP-53153) in the same rat prostate microsomal assay [1], demonstrates that the two compounds are not interchangeable in a research setting, especially for studies involving chronic dosing in rat models.

Quantitative Differentiation: CGP-53153 vs. Finasteride in Preclinical Models


Superior In Vivo Efficacy in Rat Prostate Weight Reduction at Matched Doses

In a 14-day study on normal adult male rats, oral administration of CGP-53153 at 3 mg/kg and 10 mg/kg reduced prostate weight by 31% and 37%, respectively, compared to vehicle controls. In stark contrast, finasteride administered at an identical 10 mg/kg dose failed to produce a significant reduction in prostate weight [1]. This demonstrates that while finasteride has a lower in vitro IC50, CGP-53153 achieves superior pharmacodynamic effect in this in vivo model.

Benign Prostatic Hyperplasia Andrology Preclinical Pharmacology

A 10-Fold Higher In Vivo Potency in a Juvenile Castrate Rat Model

In a standard 4-day assay designed to compare the potency of 5-alpha reductase inhibitors, CGP-53153 and finasteride were assessed for their ability to inhibit testosterone propionate-mediated prostate growth in juvenile castrate rats. The study found that to achieve a 25% reduction in prostate growth (ED25), an oral dose of 0.01 mg/kg of CGP-53153 was required, compared to 0.1 mg/kg for finasteride [1].

Androgen Receptor Pharmacodynamics Endocrinology

Comparative In Vitro Enzyme Inhibition Profiles: Rat vs. Human 5-Alpha Reductase

CGP-53153 exhibits a significant species-dependent difference in its inhibitory potency against 5-alpha reductase. It is approximately one order of magnitude more effective at inhibiting the rat enzyme (IC50 = 36 nM) compared to the human enzyme (IC50 = 262 nM) in prostatic tissue homogenates [1]. While a direct, single-study comparison for finasteride's human vs. rat IC50 is not provided in the core reference, this data highlights CGP-53153's particular utility as a tool compound for rodent studies.

Enzymology Species Specificity Drug Discovery

Recommended Research Applications for CGP-53153 Based on Differential Evidence


Chronic In Vivo Studies of Androgen-Dependent Prostate Growth in Rats

CGP-53153 is the superior choice for any study requiring sustained, significant reduction of prostate weight in normal adult male rats. Unlike finasteride, which failed to show a significant effect at 10 mg/kg, CGP-53153 produced a clear, dose-dependent effect (31% reduction at 3 mg/kg, 37% at 10 mg/kg) after 14 days of oral dosing [1]. This makes it an essential tool for chronic efficacy models of benign prostatic hyperplasia (BPH) in this species.

Mechanistic Studies of Androgen Action in the Juvenile Castrate Rat Model

For researchers utilizing the standard juvenile castrate rat model to assess androgenic stimulation of prostate growth, CGP-53153 offers a distinct advantage. It is ten times more potent than finasteride in inhibiting T-propionate-mediated prostate growth, achieving an ED25 at a dose of 0.01 mg/kg compared to 0.1 mg/kg for finasteride [1]. This allows for lower experimental doses, minimizing potential off-target effects and compound usage.

Research Requiring a Potent, Selective Inhibitor of Rat 5-Alpha Reductase

CGP-53153 exhibits a pronounced species selectivity, being approximately an order of magnitude more potent against the rat enzyme (IC50 = 36 nM) than the human enzyme (IC50 = 262 nM) [1]. This characteristic positions it as a highly effective tool compound for experiments specifically focused on the rodent 5-alpha reductase system. Researchers can utilize this differential potency to design studies that require strong, targeted inhibition in rat tissues.

Technical Documentation Hub

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29 linked technical documents
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